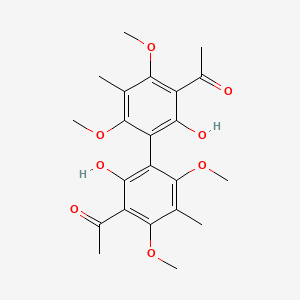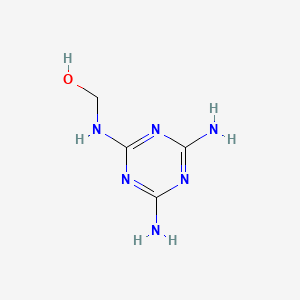
モノメチロールメラミン
概要
説明
[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol is a chemical compound derived from melamine, a triazine-based compound, and formaldehyde. It is primarily used in the production of melamine-formaldehyde resins, which are known for their hardness, thermal stability, and resistance to chemicals and moisture. These properties make monomethylolmelamine an essential component in various industrial applications, including coatings, adhesives, and laminates .
科学的研究の応用
[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of advanced polymers and resins with enhanced properties.
Biology: [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol-based resins are used in the preparation of biological samples for electron microscopy due to their excellent embedding properties.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical adhesives.
準備方法
Synthetic Routes and Reaction Conditions: [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol is synthesized through the reaction of melamine with formaldehyde under alkaline conditions. The reaction typically occurs in a medium such as tetrahydrofuran, with a melamine to formaldehyde molar ratio of 1:3 . The process involves the formation of methylol groups (-CH2OH) attached to the melamine molecule.
Industrial Production Methods: In industrial settings, the production of monomethylolmelamine involves the use of water-soluble, thermosetting melamine-formaldehyde resins. The dry method is preferred, where monomethylolmelamine and melamine-formaldehyde are compounded to improve flow properties during the curing process .
化学反応の分析
Types of Reactions: [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol undergoes various chemical reactions, including:
Oxidation: The methylol groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methylol groups back to primary alcohols.
Substitution: The methylol groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Halogenated or alkylated derivatives.
作用機序
The mechanism of action of monomethylolmelamine involves the formation of cross-linked networks through the reaction of methylol groups with other functional groups. This cross-linking enhances the mechanical and thermal properties of the resulting polymers. The molecular targets include the amino and hydroxyl groups in the melamine and formaldehyde molecules, leading to the formation of methylene bridges and a highly stable polymer network .
類似化合物との比較
Melamine-formaldehyde: Similar in structure but with multiple methylol groups.
Urea-formaldehyde: Another amino resin with different mechanical properties.
Phenol-formaldehyde: Known for its high thermal stability and used in high-temperature applications.
Uniqueness: [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol stands out due to its balance of mechanical strength, thermal stability, and chemical resistance. Unlike urea-formaldehyde, it emits lower levels of formaldehyde, making it more environmentally friendly. Compared to phenol-formaldehyde, it offers better transparency and surface smoothness, making it suitable for decorative applications .
特性
IUPAC Name |
[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N6O/c5-2-8-3(6)10-4(9-2)7-1-11/h11H,1H2,(H5,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHRHUJRKGNOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(NC1=NC(=NC(=N1)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918200 | |
| Record name | [(4,6-Diimino-1,3,5-triazinan-2-ylidene)amino]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-35-9 | |
| Record name | (Hydroxymethyl)melamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxymethylmelamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4,6-Diimino-1,3,5-triazinan-2-ylidene)amino]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.115 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

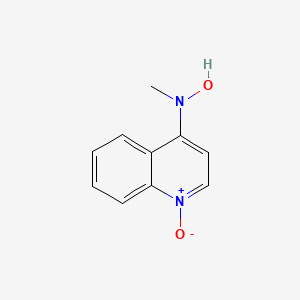
![4-[2-(4-Fluorophenyl)ethenyl]-2,6-dimethylphenol](/img/structure/B1202852.png)
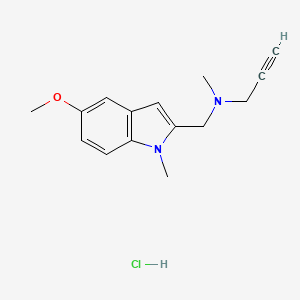
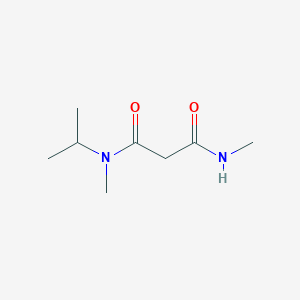
![benzhydryl (6R,7R)-3,4-dimethylidene-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B1202857.png)
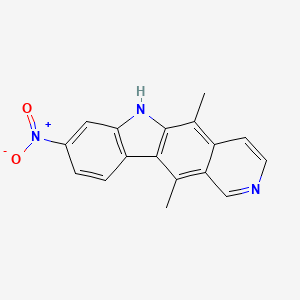
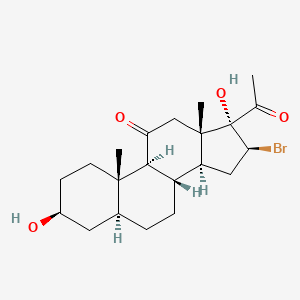
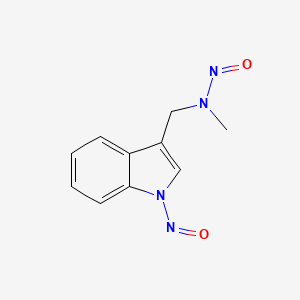
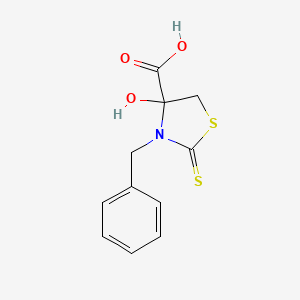
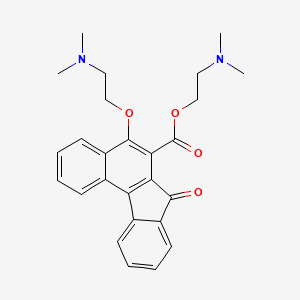
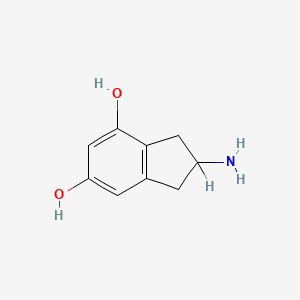
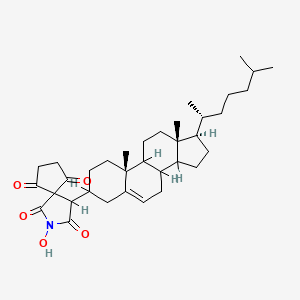
![6-amino-4a,5,6,7,8,9-hexahydro-4H-benzo[7]annulene-1,2-diol](/img/structure/B1202869.png)
